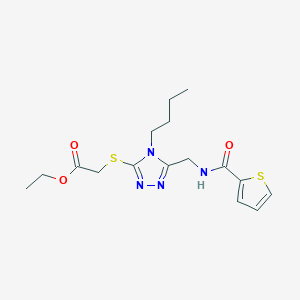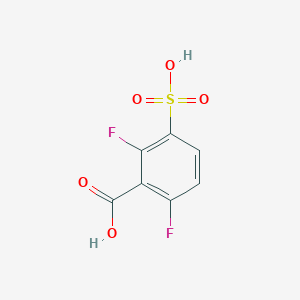![molecular formula C8H10ClN3 B2827524 2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine CAS No. 2377920-18-6](/img/structure/B2827524.png)
2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine is a pyridine derivative . It has a CAS Number of 2377920-18-6 and a molecular weight of 183.64 . The IUPAC name for this compound is 2-chloro-4-(2-(prop-1-en-2-yl)hydrazineyl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClN3/c1-6(2)11-12-7-3-4-10-8(9)5-7/h3-5,11H,1H2,2H3,(H,10,12) . This code provides a specific textual representation of the molecular structure.Physical and Chemical Properties Analysis
The compound this compound has a molecular formula of C8H10ClN3 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Spectroscopic Analysis: The pyridine derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, obtained from a compound related to 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine, was studied for its structural properties using X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. This study highlights the compound's unique structural features and its spectral properties in different solvents and conditions (Tranfić et al., 2011).
Chemical Modifications and Applications
- Development of Novel Derivatives: Research on the synthesis of novel pyridine derivatives, starting from compounds structurally similar to this compound, led to the creation of various hybrid derivatives. These compounds were evaluated for antimicrobial and antioxidant activities, indicating potential applications in medicinal chemistry (Flefel et al., 2018).
Coordination Chemistry and Radiolabeling
- Bifunctional Chelators for Technetium: In the field of radiochemistry, analogues of HYNIC (a bifunctional technetium-binding ligand) were synthesized, including derivatives related to this compound. This study focused on understanding the chelating properties of these compounds when coordinating with technetium, a crucial aspect in radiopharmaceutical development (Meszaros et al., 2011).
Photophysical Properties
- Electron Transfer and Photoluminescence: A study on a chlorobismuthate(III) hybrid involving a pyridine derivative showcased interesting photophysical behaviors such as electron transfer, photoluminescence, and chromic responses. These properties are significant for the development of advanced materials with light-responsive characteristics (Li et al., 2016).
Molecular Docking and Drug Design
- Molecular Docking Studies: Research involving hydrazone-pyridine compounds, structurally related to this compound, included molecular docking studies targeting the main protease of SARS-CoV2. This highlights the potential application of such compounds in drug discovery and design (Topal et al., 2021).
Photoconductivity and Theoretical Interpretation
- Coordination Polymer and Photoconductivity: A coordination polymer involving a pyridyl-hydrazide Schiff base, related to this compound, was synthesized and analyzed for its structure, photoconductivity, and theoretical interpretation. This study offers insights into the semiconductor properties of such compounds (Chandra et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(propan-2-ylideneamino)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6(2)11-12-7-3-4-10-8(9)5-7/h3-5H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNZLNOTDCHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=NC=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2827444.png)
![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2827445.png)


![Methyl (E)-4-[[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2827450.png)

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2827454.png)

![3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B2827456.png)


![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)


